molecular formula C18H26N2O3 B249132 1-Cyclopentyl-4-(3,5-dimethoxybenzoyl)piperazine

1-Cyclopentyl-4-(3,5-dimethoxybenzoyl)piperazine

Cat. No. B249132
M. Wt: 318.4 g/mol
InChI Key: WCCWEJWGXYKBMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclopentyl-4-(3,5-dimethoxybenzoyl)piperazine, also known as CPP, is a chemical compound that belongs to the class of piperazines. CPP has been studied for its potential use in scientific research, particularly in the field of neuroscience.

Mechanism of Action

1-Cyclopentyl-4-(3,5-dimethoxybenzoyl)piperazine acts as an agonist at the 5-HT1A receptor, which results in the activation of downstream signaling pathways. This activation leads to an increase in serotonin release and a decrease in anxiety and stress. This compound has also been shown to act as an antagonist at the NMDA receptor, which results in the inhibition of glutamate-mediated neurotransmission.
Biochemical and Physiological Effects:
This compound has been shown to have anxiolytic and antidepressant effects in animal models. It has also been shown to enhance learning and memory in rodents. These effects are thought to be mediated by the activation of the 5-HT1A receptor and the inhibition of the NMDA receptor.

Advantages and Limitations for Lab Experiments

One advantage of using 1-Cyclopentyl-4-(3,5-dimethoxybenzoyl)piperazine in lab experiments is its well-established synthesis method and chemical purity. This compound is also relatively stable and can be stored for long periods of time. However, one limitation of using this compound is its high cost, which may limit its widespread use in scientific research.

Future Directions

There are several future directions for the use of 1-Cyclopentyl-4-(3,5-dimethoxybenzoyl)piperazine in scientific research. One potential application is in the study of the role of the 5-HT1A receptor in the regulation of mood and anxiety. This compound may also be useful in the development of new treatments for depression and anxiety disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound at the NMDA receptor and its potential use in the treatment of neurodegenerative diseases.

Synthesis Methods

The synthesis of 1-Cyclopentyl-4-(3,5-dimethoxybenzoyl)piperazine involves the reaction of 3,5-dimethoxybenzoyl chloride with cyclopentylamine in the presence of a catalyst. The resulting product is then purified and recrystallized to obtain this compound in its pure form. The synthesis of this compound is a well-established process and has been reported in numerous scientific publications.

Scientific Research Applications

1-Cyclopentyl-4-(3,5-dimethoxybenzoyl)piperazine has been used in scientific research to study the central nervous system. It has been shown to have affinity for the serotonin receptor 5-HT1A, which is involved in the regulation of mood, anxiety, and stress. This compound has also been used as a tool to study the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory.

properties

Molecular Formula

C18H26N2O3

Molecular Weight

318.4 g/mol

IUPAC Name

(4-cyclopentylpiperazin-1-yl)-(3,5-dimethoxyphenyl)methanone

InChI

InChI=1S/C18H26N2O3/c1-22-16-11-14(12-17(13-16)23-2)18(21)20-9-7-19(8-10-20)15-5-3-4-6-15/h11-13,15H,3-10H2,1-2H3

InChI Key

WCCWEJWGXYKBMJ-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)C3CCCC3)OC

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)C3CCCC3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.